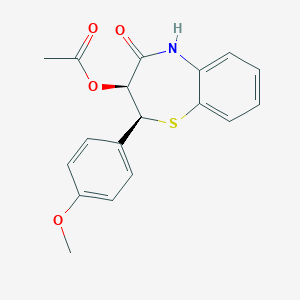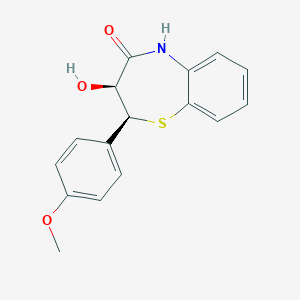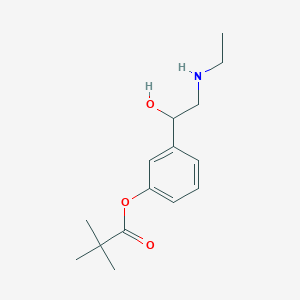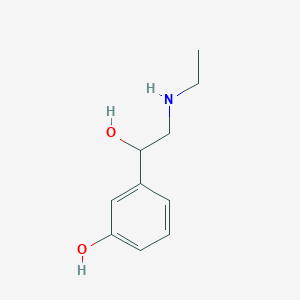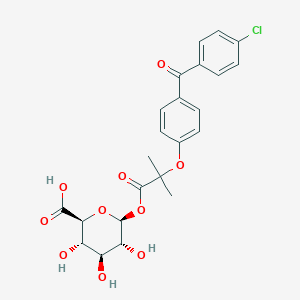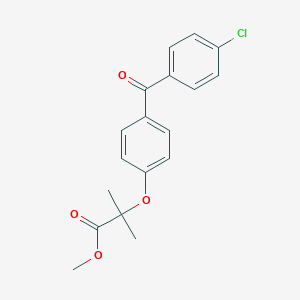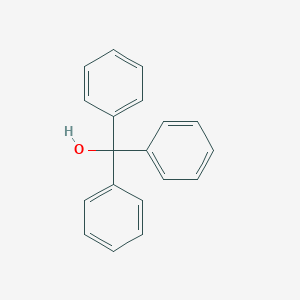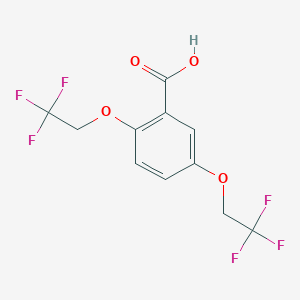
Gemfibrozil 1-O-beta-Glucuronide
Overview
Description
Gemfibrozil 1-O-beta-Glucuronide is an active metabolite formed through the biotransformation of gemfibrozil by the action of glucuronosyltransferase enzymes . This compound is significant in the study of drug metabolism and pharmacokinetics, particularly in understanding the role of glucuronidation in drug clearance .
Mechanism of Action
Target of Action
Gemfibrozil 1-O-beta-Glucuronide, a metabolite of Gemfibrozil, is a potent and competitive inhibitor of the P450 (CYP) isoform CYP2C8 . It also inhibits the organic anion transporting polypeptide 1B1 (OATP1B1) . These targets play crucial roles in drug metabolism and transport, respectively.
Mode of Action
This compound interacts with its targets, CYP2C8 and OATP1B1, leading to their inhibition. As a competitive inhibitor of CYP2C8, it binds to the active site of the enzyme, preventing other substrates from interacting with the enzyme . The inhibition of OATP1B1 affects the cellular uptake of certain drugs .
Biochemical Pathways
This compound affects the metabolic pathways mediated by CYP2C8 and the transport pathways mediated by OATP1B1. CYP2C8 is involved in the metabolism of various drugs, and its inhibition can lead to increased plasma concentrations of these drugs, potentially enhancing their therapeutic effects or adverse reactions . OATP1B1 is involved in the hepatic uptake of various drugs, and its inhibition can affect the distribution and elimination of these drugs .
Pharmacokinetics
This compound is formed when Gemfibrozil undergoes glucuronidation by UDP-glucuronosyltransferase (UGT) 2B7 .
Result of Action
The inhibition of CYP2C8 by this compound can lead to drug-drug interactions, as it can affect the metabolism of drugs that are substrates of CYP2C8 . Similarly, the inhibition of OATP1B1 can affect the pharmacokinetics of drugs that are substrates of this transporter .
Action Environment
The action of this compound can be influenced by various factors. For instance, the extent of glucuronidation of Gemfibrozil to form this compound can be affected by the expression and activity of UGT2B7 . Additionally, factors that affect the expression and activity of CYP2C8 and OATP1B1 can influence the inhibitory effects of this compound on these targets .
Biochemical Analysis
Biochemical Properties
Gemfibrozil 1-O-beta-Glucuronide is a potent and competitive inhibitor of the cytochrome P450 (CYP) isoform CYP2C8 . The IC50 value, which measures the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 4.07 μM .
Cellular Effects
This compound significantly inhibits the organic anion transporting polypeptide 2 (OATP2/OATP1B1)-mediated uptake of certain drugs . It also inhibits CYP2C8-mediated metabolism of certain drugs . These interactions can lead to clinically significant drug-drug interactions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of CYP2C8, leading to the inhibition of this enzyme . This interaction is selective and time-dependent, resulting in the inactivation of CYP2C8 .
Temporal Effects in Laboratory Settings
The effects of this compound are time-dependent, with its inhibitory action on CYP2C8 increasing over time
Metabolic Pathways
This compound is involved in the metabolic pathway of gemfibrozil, a process mediated by UGT2B7 and other UGT enzymes . It inhibits the CYP2C8 enzyme, affecting the metabolism of certain drugs .
Transport and Distribution
This compound is taken up by the organic anion transporting polypeptide 1B1 (OATP1B1) in certain human cells . It inhibits the cellular uptake of certain drugs in cells expressing OATP1B1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gemfibrozil undergoes hydroxylation and O-glucuronidation to form gemfibrozil 1-O-beta-Glucuronide . The glucuronidation process is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT2B7 and several UGT1A enzymes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the enzymatic conversion of gemfibrozil using UGT enzymes under controlled conditions to ensure efficient glucuronidation .
Chemical Reactions Analysis
Types of Reactions: Gemfibrozil 1-O-beta-Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction where glucuronic acid is added to the parent compound . This reaction is crucial for enhancing the solubility and excretion of the compound.
Common Reagents and Conditions: The glucuronidation reaction involves the use of UDP-glucuronic acid as a co-substrate and UGT enzymes as catalysts . The reaction typically occurs in the liver, where these enzymes are abundantly present.
Major Products Formed: The primary product of this reaction is this compound itself, which is a more water-soluble form of gemfibrozil, facilitating its excretion from the body .
Scientific Research Applications
Gemfibrozil 1-O-beta-Glucuronide is extensively used in biochemical research to study the metabolism and pharmacokinetics of gemfibrozil . It is also employed to investigate the role of glucuronidation in drug clearance and to understand the interactions between drugs and metabolic enzymes . Additionally, this compound is used in studies related to drug-drug interactions, particularly those involving the inhibition of cytochrome P450 enzymes .
Comparison with Similar Compounds
Clopidogrel Acyl Glucuronide: Another well-characterized glucuronide conjugate that inhibits CYP2C8 through mechanism-based inhibition.
Fenofibric Acid Glucuronide: Similar to gemfibrozil, fenofibric acid undergoes glucuronidation, and its glucuronide metabolite also plays a role in drug metabolism.
Uniqueness: Gemfibrozil 1-O-beta-Glucuronide is unique due to its potent inhibition of CYP2C8, which is not commonly observed with other glucuronide metabolites . This property makes it particularly valuable in studying drug-drug interactions and the role of glucuronidation in drug metabolism .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O9/c1-11-6-7-12(2)13(10-11)28-9-5-8-21(3,4)20(27)30-19-16(24)14(22)15(23)17(29-19)18(25)26/h6-7,10,14-17,19,22-24H,5,8-9H2,1-4H3,(H,25,26)/t14-,15-,16+,17-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMNXSKEVNPQOK-LVEJAMMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90919591 | |
| Record name | 1-O-[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoyl]hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91683-38-4 | |
| Record name | Gemfibrozil 1-O-acylglucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091683384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoyl]hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gemfibrozil-acyl-beta-D-glucuronide min. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GEMFIBROZIL 1-O-.BETA.-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/954F30WZ3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-O-Gemfibrozil-beta-D-glucuronide in drug metabolism?
A1: 1-O-Gemfibrozil-beta-D-glucuronide (GG) is a key metabolite of gemfibrozil, a fibrate drug used to lower lipid levels. It's formed through glucuronidation, a common metabolic pathway in the liver. While generally considered a detoxification process, glucuronidation can sometimes lead to reactive metabolites like acyl glucuronides. GG is an example of such a metabolite. [, ]
Q2: Does 1-O-Gemfibrozil-beta-D-glucuronide interact with any specific proteins?
A2: Yes, studies have shown that GG interacts with human serum albumin (HSA), the most abundant protein in blood plasma. GG exhibits high reversible binding to HSA, with a small fraction undergoing hydrolysis and covalent binding to the protein. This interaction with HSA influences the degradation and clearance of GG. Interestingly, diazepam, a drug known to bind to a specific site on HSA, selectively inhibits the hydrolysis and covalent binding of GG, providing insights into the binding site on HSA. []
Q3: Does the chemical structure of 1-O-Gemfibrozil-beta-D-glucuronide contribute to its unique behavior?
A3: The structure of GG, specifically its amphiphilic nature (possessing both hydrophilic and hydrophobic parts), plays a role in its behavior. Research has demonstrated that GG can self-assemble into micelles in aqueous solutions above a certain concentration (critical micelle concentration). This micelle formation may explain the concentration-dependent degradation observed with GG and other acyl glucuronides. []
Q4: Are there any known enzymatic interactions with 1-O-Gemfibrozil-beta-D-glucuronide?
A4: Yes, GG has been identified as a mechanism-based inhibitor of cytochrome P450 2C8 (CYP2C8), a key enzyme involved in drug metabolism. Studies using recombinant CYP2C8 and GG showed that GG undergoes benzylic oxidation by CYP2C8, leading to the formation of a reactive intermediate. This intermediate covalently binds to the heme group of CYP2C8, causing irreversible inhibition of the enzyme. This inhibition of CYP2C8 by GG could potentially lead to drug-drug interactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


